2-(1-methyl-1H-pyrazol-4-yl)piperidine
Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)piperidine is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a piperidine ring at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such assuccinate dehydrogenase and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in various biological processes, including metabolism and aging .
Mode of Action
Molecular docking studies of similar compounds suggest that they can formhydrogen bonds and cation-π interactions with their targets . These interactions can lead to changes in the target’s function, potentially altering various biological processes.
Biochemical Pathways
Given its potential interaction with enzymes like succinate dehydrogenase and nampt , it could influence pathways related to energy production and NAD+ salvage , respectively.
Pharmacokinetics
The compound’slipophilicity could be a key factor influencing its bioavailability .
Result of Action
Similar compounds have shownantifungal and antileishmanial activities, suggesting that 2-(1-methyl-1H-pyrazol-4-yl)piperidine could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but with a morpholine ring instead of piperidine.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of a piperidine ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific combination of a pyrazole ring with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOUDDCZCGJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343116-48-2 | |
Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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